
DIPROPYLENE GLYCOL DIMETHACRYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropylene glycol dimethacrylate is a chemical compound with the molecular formula C14H22O5. It is a dimethacrylate ester of dipropylene glycol and is commonly used as a crosslinking agent in polymer chemistry. This compound is known for its ability to form dense polymer networks, which enhance the mechanical properties of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropylene glycol dimethacrylate is synthesized by reacting dipropylene glycol with methacrylic acid in the presence of a catalyst. The reaction typically involves esterification, where the hydroxyl groups of dipropylene glycol react with the carboxyl groups of methacrylic acid to form the ester linkage. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves a clean production method that includes esterification reflux dehydration, neutralization with sodium hydroxide, adsorption of salts using magnesium polysilicate, and reduced pressure dehydration and desolventization . This method ensures high yield and minimizes environmental impact by reducing organic wastewater pollution.
Chemical Reactions Analysis
Types of Reactions
Dipropylene glycol dimethacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization to form crosslinked polymer networks. The compound can also undergo copolymerization with other monomers like acrylates and methacrylates to produce materials with enhanced properties .
Common Reagents and Conditions
Common reagents used in the polymerization of this compound include initiators like benzoyl peroxide and azobisisobutyronitrile (AIBN). The polymerization can be carried out under UV light or thermal conditions, depending on the initiator used .
Major Products Formed
The major products formed from the polymerization of this compound are crosslinked polymers. These polymers are used in various applications, including coatings, adhesives, and dental materials .
Scientific Research Applications
Dipropylene glycol dimethacrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which dipropylene glycol dimethacrylate exerts its effects is primarily through polymerization. The compound contains two methacrylate groups that can undergo free radical polymerization, forming crosslinked networks. These networks enhance the mechanical properties and stability of the resulting polymers. The molecular targets involved in this process are the double bonds in the methacrylate groups, which react with free radicals to form covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol dimethacrylate (EGDMA): Similar to dipropylene glycol dimethacrylate, EGDMA is used as a crosslinking agent in polymer chemistry.
Triethylene glycol dimethacrylate (TEGDMA): TEGDMA has a longer glycol chain compared to this compound, providing greater flexibility and lower viscosity in the resulting polymers.
Bisphenol A glycerolate dimethacrylate (Bis-GMA): Bis-GMA is commonly used in dental materials and provides high strength and durability.
Uniqueness
This compound is unique due to its balance of flexibility and crosslinking ability. The presence of two methacrylate groups allows for efficient crosslinking, while the dipropylene glycol backbone provides flexibility and reduces brittleness in the resulting polymers .
Properties
CAS No. |
1322-73-2 |
|---|---|
Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 |
Synonyms |
DIPROPYLENE GLYCOL DIMETHACRYLATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)
![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)
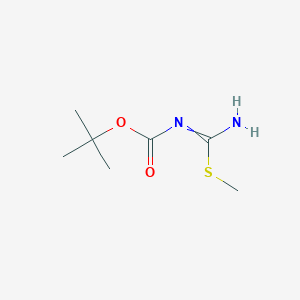

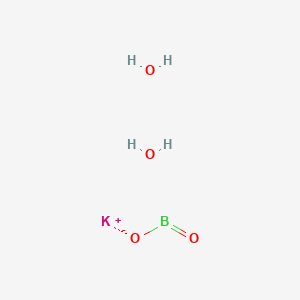
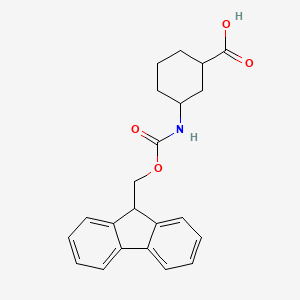
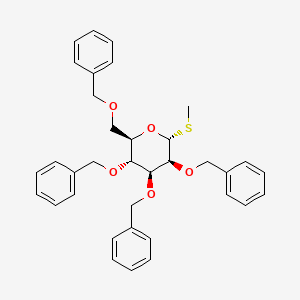
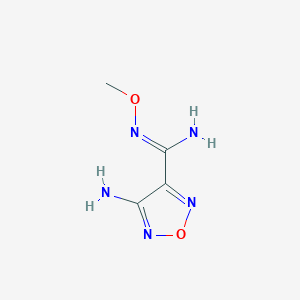
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B1143292.png)

